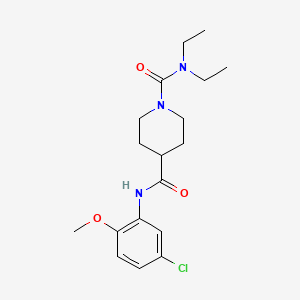![molecular formula C24H29N3O5 B5327848 4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5327848.png)
4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用机制
The mechanism of action of 4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide involves the inhibition of various enzymes and pathways that are involved in the progression of diseases. This compound has been reported to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that are responsible for inflammation.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce bacterial growth. This compound has also been reported to cause DNA damage and inhibit DNA repair mechanisms.
实验室实验的优点和局限性
One of the advantages of using 4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide in lab experiments is its well-established synthesis method. This compound is also readily available and can be easily synthesized in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been reported to cause DNA damage and inhibit DNA repair mechanisms, which may have adverse effects on cells.
未来方向
There are several future directions for research on 4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide. One of the potential areas of research is the development of this compound as a therapeutic agent for cancer. Further research is needed to determine the efficacy and safety of this compound in treating various types of cancer. Another potential area of research is the development of this compound as a fluorescent probe for detecting DNA damage. This could have potential applications in the field of cancer research and drug development. Additionally, further research is needed to determine the potential toxic effects of this compound on cells and to develop strategies to mitigate these effects.
合成方法
The synthesis of 4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide involves the reaction of butyl 4-aminobenzoate with diethyl malonate in the presence of sodium ethoxide. The resulting product is then reacted with 4-nitrobenzaldehyde and diethylamine to yield the final product. The synthesis method for this compound is well-established and has been reported in various scientific journals.
科学研究应用
4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide has been studied for its potential as a therapeutic agent for various diseases. It has been reported to have anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has also been studied for its potential as a fluorescent probe for detecting DNA damage.
属性
IUPAC Name |
4-butoxy-N-[(E)-3-(diethylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-4-7-16-32-21-14-10-19(11-15-21)23(28)25-22(24(29)26(5-2)6-3)17-18-8-12-20(13-9-18)27(30)31/h8-15,17H,4-7,16H2,1-3H3,(H,25,28)/b22-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQODNMJQSIOJJ-OQKWZONESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5327772.png)
![2-(1H-benzimidazol-2-yl)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5327774.png)

![(1-{[{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B5327787.png)
![3-[(dimethylamino)methyl]-1-[3-(2-methoxyphenyl)propanoyl]-3-pyrrolidinol](/img/structure/B5327795.png)

![3-oxo-N-(pyridin-3-ylmethyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5327803.png)
![N,2,4-trimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5327811.png)
![N-[3-(2-furoylamino)propyl]isonicotinamide](/img/structure/B5327816.png)
![ethyl 2-benzoyl-3-[5-(3-nitrophenyl)-2-furyl]acrylate](/img/structure/B5327824.png)
![1-(4-ethylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5327826.png)
![8-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5327851.png)

![2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5327868.png)